Cas no 53439-91-1 (L-Phenylacetyl Carbinol)

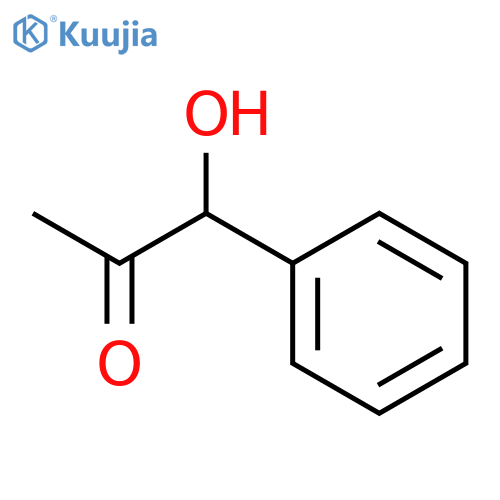

L-Phenylacetyl Carbinol structure

商品名:L-Phenylacetyl Carbinol

L-Phenylacetyl Carbinol 化学的及び物理的性質

名前と識別子

-

- L-Phenylacetyl Carbinol

- (S)-phenylacetylcarbinol

- L-Phenylacetyl Carbi

- (1S)-1-hydroxy-1-phenylpropan-2-one

- (S)-(+)-1-hydroxy-1-phenyl-2-propanone

- (S)-(+)-1-hydroxy-1-phenylpropan-2-one

- (S)-1-hydroxy-1-phenyl-2-propanone

- (S)-1-hydroxy-1-phenylpropane-2-one

- (S)-PAC

- 1S-FP

- (1S)-1-Hydroxy-1-phenyl-2-propanone

- CHEBI:149670

- rel-(1R)-1-hydroxy-1-phenylpropan-2-one

- (S)-(+)-phenylacetylcarbinol

- (S)-Phenylacetyl Carbinol

- Q27261522

- l-phenylacetylcarbinol

- UNII-57T7N5C73Q

- SCHEMBL9221845

- (S)-1-Hydroxy-1-phenylpropan-2-one

- EN300-1272246

- (S)-1-Hydroxy-1-phenylpropanone

- 2-Propanone, 1-hydroxy-1-phenyl-, (1S)-

- EN300-6735034

- 53439-91-1

- Phenylacetyl carbinol, (+)-

- CS-0232438

- (1S)-phenylacetylcarbinol

- AKOS027324276

- 57T7N5C73Q

- (+)-Phenylacetyl Carbinol

- (+)-phenylacetylcarbinol

-

- インチ: InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1

- InChIKey: ZBFFNPODXBJBPW-SECBINFHSA-N

- ほほえんだ: CC(=O)C(C1=CC=CC=C1)O

計算された属性

- せいみつぶんしりょう: 150.06800

- どういたいしつりょう: 150.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.30000

- LogP: 1.30900

L-Phenylacetyl Carbinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6735034-1.0g |

rel-(1R)-1-hydroxy-1-phenylpropan-2-one |

53439-91-1 | 1.0g |

$2050.0 | 2023-07-10 | ||

| Enamine | EN300-6735034-5.0g |

rel-(1R)-1-hydroxy-1-phenylpropan-2-one |

53439-91-1 | 5.0g |

$5949.0 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211710-10 mg |

L-Phenylacetyl Carbinol, |

53439-91-1 | ≥70% | 10mg |

¥2,708.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-211710-10mg |

L-Phenylacetyl Carbinol, |

53439-91-1 | ≥70% | 10mg |

¥2708.00 | 2023-09-05 | |

| Enamine | EN300-1272246-10000mg |

(1S)-1-hydroxy-1-phenylpropan-2-one |

53439-91-1 | 92.0% | 10000mg |

$8819.0 | 2023-10-02 | |

| Enamine | EN300-1272246-5.0g |

(1S)-1-hydroxy-1-phenylpropan-2-one |

53439-91-1 | 92% | 5.0g |

$5949.0 | 2023-07-10 | |

| Enamine | EN300-1272246-1.0g |

(1S)-1-hydroxy-1-phenylpropan-2-one |

53439-91-1 | 92% | 1.0g |

$2050.0 | 2023-07-10 | |

| A2B Chem LLC | AG23967-500mg |

(S)-1-Hydroxy-1-phenylpropan-2-one |

53439-91-1 | 92% | 500mg |

$1719.00 | 2023-12-30 | |

| Enamine | EN300-1272246-1000mg |

(1S)-1-hydroxy-1-phenylpropan-2-one |

53439-91-1 | 92.0% | 1000mg |

$2050.0 | 2023-10-02 | |

| Aaron | AR00DEAZ-100mg |

L-Phenylacetyl Carbinol |

53439-91-1 | 92% | 100mg |

$1004.00 | 2023-12-15 |

L-Phenylacetyl Carbinol 関連文献

-

Pankaj Gupta,Neha Mahajan New J. Chem. 2018 42 12296

-

Torsten Sehl,Saskia Bock,Lisa Marx,Zaira Maugeri,Lydia Walter,Robert Westphal,Constantin Vogel,Ulf Menyes,Martin Erhardt,Michael Müller,Martina Pohl,D?rte Rother Green Chem. 2017 19 380

-

Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450

-

4. CLVII.—Nor-dl-ephedrine and nor-dl-ψ-ephedrineDonald Holroyde Hey J. Chem. Soc. 1930 1232

-

Heng Li,Nan Liu,Xian Hui,Wen-Yun Gao RSC Adv. 2017 7 32664

53439-91-1 (L-Phenylacetyl Carbinol) 関連製品

- 90-63-1(1-Hydroxy-1-phenylpropan-2-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬